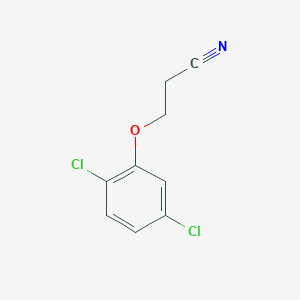

3-(2,5-Dichlorophenoxy)propanenitrile

Description

Contextualization within Halogenated Phenoxy Nitrile Chemistry

3-(2,5-Dichlorophenoxy)propanenitrile belongs to the broader class of halogenated phenoxy nitriles. This family of organic compounds is characterized by a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) that is substituted with one or more halogen atoms, and a nitrile group (-C≡N) attached to an alkyl chain, which in turn is linked to the phenoxy oxygen.

The presence of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity. mdpi.com Halogenation can alter the compound's lipophilicity, which affects its ability to move across biological membranes. mdpi.com The nitrile group is a versatile functional group in organic synthesis, known for its ability to be converted into other functional groups such as carboxylic acids, amines, and amides. ebsco.comwikipedia.org The combination of these structural features makes halogenated phenoxy nitriles valuable subjects of study and useful building blocks in the synthesis of more complex molecules.

Historical Perspectives on Related Chemical Structures in Scientific Inquiry

The scientific inquiry into phenoxy-based compounds has a rich history, particularly in the realm of agricultural chemistry. The discovery of phenoxyacetic acids in the 1940s marked a significant milestone, leading to the development of the first selective organic herbicides. wikipedia.orgpressbooks.pub Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were found to mimic the action of the natural plant hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds while leaving grass crops relatively unharmed. wikipedia.orgunl.edu

This discovery spurred extensive research into the structure-activity relationships of phenoxy compounds. mdpi.comnih.gov Scientists systematically synthesized and tested numerous derivatives, varying the substituents on the aromatic ring and modifying the carboxylic acid side chain to understand how these changes affected their biological activity. mdpi.comuchicago.edu This historical body of research provides a crucial backdrop for understanding the scientific interest in related structures like 3-(2,5-Dichlorophenoxy)propanenitrile, as the nitrile group can be seen as a precursor or analog to the carboxylic acid group found in the classic phenoxy herbicides. ebsco.com

Significance as a Synthetic Intermediate in Organic Chemistry

A primary area of significance for 3-(2,5-Dichlorophenoxy)propanenitrile is its role as a synthetic intermediate. In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The chemical structure of 3-(2,5-Dichlorophenoxy)propanenitrile makes it a useful precursor for a variety of other compounds.

The synthesis of this intermediate often begins with 2,5-dichlorophenol (B122974). chemicalbook.comgoogle.comjustia.com The nitrile group, with its reactive carbon-nitrogen triple bond, can undergo a range of chemical transformations. ebsco.comlibretexts.org For instance, the nitrile can be hydrolyzed to form the corresponding carboxylic acid, 3-(2,5-dichlorophenoxy)propanoic acid, or reduced to form the amine, 3-(2,5-dichlorophenoxy)propan-1-amine. These transformations open pathways to synthesize a diverse array of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. google.com The ability to introduce a three-carbon chain with a modifiable functional group onto a dichlorinated phenol (B47542) ring is a key aspect of its utility.

Below is an interactive data table summarizing the key properties of the parent compound, 2,5-Dichlorophenol, which is a common starting material for the synthesis of 3-(2,5-Dichlorophenoxy)propanenitrile.

| Property | Value |

| CAS Number | 583-78-8 |

| Molecular Formula | C6H4Cl2O |

| Molecular Weight | 163.00 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 211 °C |

Relevance in the Study of Auxin Mimicry and Plant Growth Regulation Principles

The structural similarity of molecules derived from 3-(2,5-Dichlorophenoxy)propanenitrile to known auxin herbicides places it within the context of plant growth regulation research. unl.eduunl.edu Auxins are a class of plant hormones that play a crucial role in many aspects of plant growth and development, including cell elongation, root formation, and tropic responses. nih.gov

Synthetic compounds that mimic the structure and function of the natural auxin, indole-3-acetic acid (IAA), are known as auxin mimics. unl.edunih.gov These compounds can induce similar physiological responses in plants. pressbooks.pub At low concentrations, they can act as plant growth regulators, while at higher concentrations, they often exhibit herbicidal effects due to the induction of rapid, uncontrolled growth. unl.edunih.gov

The study of compounds like 3-(2,5-Dichlorophenoxy)propanenitrile and its derivatives contributes to the broader understanding of the principles of auxin mimicry. By synthesizing and testing such molecules, researchers can investigate the specific structural requirements for a compound to interact with the plant's auxin signaling pathway. nih.govuchicago.edu Key factors include the nature and position of substituents on the aromatic ring and the properties of the side chain. mdpi.com This research helps to refine models of how auxin receptors recognize and bind to these molecules, ultimately advancing the fundamental knowledge of plant biology and informing the design of new plant growth regulators and herbicides.

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

3-(2,5-dichlorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,5H2 |

InChI Key |

BJAZASOKJUZDCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 2,5 Dichlorophenoxy Propanenitrile

Strategies for Carbon-Oxygen Bond Formation in Aryloxypropanenitriles

The critical step in synthesizing aryloxypropanenitriles is the formation of the ether bond between the aromatic ring and the aliphatic side chain. Two principal strategies dominate this transformation: nucleophilic substitution and conjugate addition.

A classic and widely used method for forming the aryloxy ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of 3-(2,5-Dichlorophenoxy)propanenitrile synthesis, the precursor 2,5-Dichlorophenol (B122974) is first deprotonated by a base to form the more nucleophilic 2,5-dichlorophenoxide. This phenoxide then displaces a halide from a three-carbon nitrile-containing electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The efficacy of this reaction is dependent on the choice of base and solvent. Moderately strong inorganic bases are typically sufficient to generate the phenoxide without causing unwanted side reactions.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Phenol (B47542) Precursor | 2,5-Dichlorophenol | Aryl component of the ether |

| Electrophile | 3-Chloropropanenitrile, 3-Bromopropanenitrile | Provides the propanenitrile moiety and a leaving group |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide |

| Solvent | Acetone, Acetonitrile (B52724) (CH₃CN), N,N-Dimethylformamide (DMF) | Solvates reactants and facilitates the substitution reaction |

An alternative and highly efficient etherification pathway is the Michael addition (or conjugate addition) of 2,5-Dichlorophenol to an α,β-unsaturated nitrile, specifically Acrylonitrile (B1666552) (CH₂=CHCN). This method forms the carbon-oxygen bond and incorporates the entire propanenitrile structure in a single, atom-economical step. The reaction is typically catalyzed by a base, which can range from strong bases like sodium hydroxide (B78521) to milder catalysts like potassium carbonate supported on zeolites. researchgate.net This solvent-free or solvent-minimal approach is often favored in industrial applications for its efficiency and reduced waste. researchgate.net

The reaction proceeds via the addition of the 2,5-dichlorophenoxide nucleophile to the β-carbon of the acrylonitrile electron-deficient double bond. Subsequent protonation of the resulting carbanion yields the final product.

Table 2: Comparison of Etherification Pathways

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | 2,5-Dichlorophenol, Base, 3-Halopropanenitrile | Reliable, well-established, versatile | Requires a pre-functionalized propanenitrile, generates salt byproduct |

| Michael Addition | 2,5-Dichlorophenol, Acrylonitrile, Base Catalyst | High atom economy, often requires only catalytic base, can be solvent-free researchgate.net | Acrylonitrile is volatile and toxic, potential for polymerization |

Nitrile Group Formation and Transformation in Propanenitrile Synthesis

While the aforementioned methods incorporate a pre-existing nitrile group, other synthetic strategies involve forming the nitrile functionality at a later stage.

The dehydration of primary amides is a fundamental and robust method for synthesizing nitriles. orgoreview.com In a hypothetical synthesis of 3-(2,5-Dichlorophenoxy)propanenitrile via this route, the corresponding primary amide, 3-(2,5-Dichlorophenoxy)propanamide, would be the key intermediate. This amide would first be synthesized, for example, by reacting 2,5-Dichlorophenol with acrylamide.

The subsequent dehydration of the amide to the nitrile can be accomplished using a wide array of dehydrating agents. researchgate.netrsc.org Classical reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern and milder methods have also been developed, utilizing reagents such as trifluoroacetic anhydride, cyanuric chloride, or adducts of sulfur trioxide and tertiary amines. researchgate.netgoogle.com

Table 3: Common Dehydrating Agents for Amide-to-Nitrile Conversion

| Reagent Class | Specific Examples | General Reaction Conditions |

|---|---|---|

| Phosphorus-Based | P₂O₅, POCl₃, PCl₃, Triphenylphosphite nih.gov | Often requires heating, may use a base like pyridine |

| Sulfur-Based | SOCl₂, SO₃-amine adducts google.com | Mild to moderate temperatures |

| Acid Anhydrides/Chlorides | Trifluoroacetic Anhydride (TFAA), Oxalyl Chloride ((COCl)₂) | Often performed at low temperatures with a base (e.g., triethylamine) |

| Other | Cyanuric Chloride, Burgess Reagent | Mild conditions, good functional group tolerance |

Beyond the Michael addition to acrylonitrile and the dehydration of amides, another route to the propanenitrile moiety involves a two-step sequence. First, an etherification reaction is performed between 2,5-Dichlorophenol and a three-carbon chain containing a hydroxyl group and a leaving group, such as 3-chloro-1-propanol. This forms the intermediate 3-(2,5-Dichlorophenoxy)-1-propanol. The terminal alcohol is then converted into a better leaving group (e.g., a tosylate or a halide), followed by a nucleophilic substitution with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) to install the nitrile group. While effective, this multi-step route is less convergent and atom-economical than direct approaches.

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The parent molecule, 3-(2,5-Dichlorophenoxy)propanenitrile, is achiral as it lacks a stereogenic center. However, the synthesis of chiral analogs, such as those bearing a substituent on the propanenitrile backbone (e.g., at the C2 position), would require stereoselective methods.

The synthesis of such analogs could be approached by modifying the key bond-forming reactions. For instance, an asymmetric Michael addition of 2,5-Dichlorophenol to a substituted acrylonitrile (e.g., crotononitrile) could be achieved using a chiral catalyst to induce enantioselectivity.

Alternatively, a well-established strategy involves the use of chiral auxiliaries. numberanalytics.comnumberanalytics.com A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com For example, a chiral auxiliary could be attached to the propanoic acid precursor, followed by a stereoselective alkylation or other transformation to set the desired stereocenter. Subsequent conversion of the carboxyl group to the primary amide and dehydration would furnish the chiral nitrile analog, after which the auxiliary is removed. This approach provides a powerful, albeit stoichiometric, method for controlling stereochemistry in complex molecule synthesis. numberanalytics.comnumberanalytics.com

Enantioselective Pathways in Related Dichlorophenoxypropionitrile Derivatives

While specific enantioselective synthetic routes for 3-(2,5-Dichlorophenoxy)propanenitrile are not extensively documented in academic literature, the broader field of asymmetric synthesis offers potential pathways for related dichlorophenoxypropionitrile derivatives. The challenge in creating a chiral center in these molecules lies in the propionitrile (B127096) moiety, which in the parent compound is achiral. However, for derivatives with a substituent on the propionitrile chain, enantioselective methods become relevant.

One theoretical approach could involve the use of a chiral catalyst in the Michael addition of 2,5-dichlorophenol to a substituted acrylonitrile derivative. Chiral phase-transfer catalysts or organocatalysts could potentially induce enantioselectivity in the formation of the carbon-oxygen bond.

Another strategy could be the biocatalytic dearomatization of phenols, which has been shown to produce chiral products. nih.gov Although not directly applied to the synthesis of this specific nitrile, enzymatic processes could offer a future avenue for the enantioselective synthesis of related chiral phenoxypropanenitriles. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(2,5-Dichlorophenoxy)propanenitrile in an academic synthesis setting. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Base catalysts are essential for the cyanoethylation of phenols. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., sodium ethoxide), and organic bases such as triethylamine. The choice of base can influence the reaction rate and the formation of byproducts.

The solvent plays a significant role in solubilizing the reactants and influencing the reaction kinetics. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often suitable for this type of reaction. In some cases, the reaction can be carried out under solvent-free conditions, which can be more environmentally friendly. researchgate.net

Reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through polymerization of acrylonitrile or other side reactions. Therefore, finding the optimal temperature is key to achieving a high yield of the desired product.

The molar ratio of 2,5-dichlorophenol to acrylonitrile is also an important consideration. Using a slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess of acrylonitrile should be avoided to minimize polymerization.

Below is an interactive data table summarizing potential optimization parameters for the synthesis of 3-(2,5-Dichlorophenoxy)propanenitrile.

| Parameter | Variation | Expected Outcome |

| Catalyst | NaOH, KOH, Triethylamine, DBU | Varying reaction rates and yields. Stronger bases may lead to faster reactions but also more side products. |

| Solvent | Acetonitrile, DMF, Dioxane, Solvent-free | Polarity of the solvent can affect reaction rate and solubility of reactants. Solvent-free conditions can be more efficient and "green". |

| Temperature | Room Temperature, 50 °C, 80 °C | Higher temperatures generally increase reaction rates but may also promote side reactions like acrylonitrile polymerization. |

| Molar Ratio (Phenol:Acrylonitrile) | 1:1, 1:1.2, 1:1.5 | An excess of acrylonitrile may increase the yield but also the risk of polymerization. |

Chemical Reactivity and Derivatization Studies of 3 2,5 Dichlorophenoxy Propanenitrile

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for various synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of nitriles is a fundamental process that typically proceeds in two stages, first yielding an amide and subsequently a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. weebly.comchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, leading directly to the formation of the corresponding carboxylic acid, 3-(2,5-Dichlorophenoxy)propanoic acid, and an ammonium (B1175870) salt. chemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. lumenlearning.com

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The initial product is the amide, 3-(2,5-Dichlorophenoxy)propanamide, which is then further hydrolyzed to the salt of the carboxylic acid (e.g., sodium 3-(2,5-Dichlorophenoxy)propanoate). chemguide.co.uk Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the intermediate amide stage. echemi.com

Table 1: Hydrolysis Reactions of 3-(2,5-Dichlorophenoxy)propanenitrile

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat (reflux) | 3-(2,5-Dichlorophenoxy)propanamide | 3-(2,5-Dichlorophenoxy)propanoic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat (reflux), then H₃O⁺ | 3-(2,5-Dichlorophenoxy)propanamide | 3-(2,5-Dichlorophenoxy)propanoic acid |

| Controlled Hydrolysis | Controlled acidic or alkaline conditions | Not Applicable | 3-(2,5-Dichlorophenoxy)propanamide |

The nitrile group can be readily reduced to a primary amine, a valuable transformation in organic synthesis. This reduction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. researchgate.net

A common and powerful reagent for this conversion is lithium aluminium hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether, followed by an acidic workup to yield 3-(2,5-Dichlorophenoxy)propan-1-amine. chemguide.co.uk Another effective method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk

Additionally, specific reducing systems like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have proven effective for reducing aromatic nitriles, especially those bearing electron-withdrawing groups like the dichloro substituents present in this molecule. researchgate.netnih.gov

Table 2: Reduction of 3-(2,5-Dichlorophenoxy)propanenitrile

| Reducing Agent/System | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | 1. Diethyl ether; 2. Dilute acid workup | 3-(2,5-Dichlorophenoxy)propan-1-amine |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst; High temperature and pressure | 3-(2,5-Dichlorophenoxy)propan-1-amine |

| Diisopropylaminoborane/cat. LiBH₄ | Tetrahydrofuran (THF), 25°C to reflux | 3-(2,5-Dichlorophenoxy)propan-1-amine |

Nitriles are known to participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. nih.govnih.gov This reaction is a highly efficient route to 5-substituted 1H-tetrazoles. nih.gov

The reaction involves treating 3-(2,5-Dichlorophenoxy)propanenitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or a Brønsted acid like ammonium chloride. rsc.orgyoutube.com The acid serves to activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com The process results in the formation of an aromatic tetrazole ring, yielding 5-((2,5-dichlorophenoxy)methyl)-1H-tetrazole. The formation of the stable aromatic tetrazole ring provides a thermodynamic driving force for the reaction. youtube.com

Table 3: Tetrazole Synthesis via Cycloaddition

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Solvent such as DMF, Heat | 5-((2,5-Dichlorophenoxy)methyl)-1H-tetrazole |

Reactions Involving the Dichlorophenoxy Moiety

The dichlorinated aromatic ring is the second major site of reactivity, primarily involving electrophilic substitution reactions. The ether linkage itself is generally stable but can be functionalized under specific conditions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on the 3-(2,5-Dichlorophenoxy)propanenitrile molecule is dictated by the directing effects of the substituents already present on the ring: the two chlorine atoms and the propoxynitrile group (-OCH₂CH₂CN).

Both the ether oxygen and the chlorine atoms are ortho-, para-directing groups. wikipedia.org However, the ether group is generally considered an activating group, while halogens are deactivating. wikipedia.org The substitution will occur at the positions (C3, C4, C6) that are most activated and sterically accessible.

Directing Effects:

The -OCH₂CH₂CN group at C1 strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions.

The chlorine atom at C2 directs to its ortho (C3) and para (C6) positions.

The chlorine atom at C5 directs to its ortho positions (C4 and C6).

Considering these combined effects, the C4 and C6 positions are electronically favored due to the cumulative directing influence of all three substituents. Steric hindrance might influence the ratio of substitution at these positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and 6-Nitro- derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 4-Halo- and 6-Halo- derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl- and 6-Acyl- derivatives |

The ether linkage in aromatic ethers is known for its chemical stability. wikipedia.org Cleavage of the C-O bond is generally difficult and requires harsh reaction conditions. wikipedia.org Potential, though challenging, transformations could include:

Ether Cleavage: Reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures could potentially cleave the ether bond to yield 2,5-dichlorophenol (B122974) and 3-halopropanenitrile.

Hydrogenolysis: Catalytic hydrogenolysis, a reaction that breaks bonds with hydrogen, can sometimes be employed to cleave aryl ether bonds, although this often requires specific catalysts and conditions. researchgate.net

For 3-(2,5-Dichlorophenoxy)propanenitrile, the ether linkage is expected to be robust and would likely remain intact under the conditions used for modifying the nitrile group or for most electrophilic aromatic substitutions.

Synthesis of Complex Molecular Architectures Using 3-(2,5-Dichlorophenoxy)propanenitrile as a Building Block

The strategic functionalization of 3-(2,5-dichlorophenoxy)propanenitrile can lead to a diverse array of more complex molecules with potential applications in various chemical industries. The reactivity of the nitrile group and the aromatic ring are the primary handles for such transformations.

The 2,5-dichlorophenoxy moiety is a common structural feature in a class of herbicides known as phenoxy herbicides. wikipedia.org The parent compound for many of these is 2,4-dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin to control broadleaf weeds. wikipedia.orgresearchgate.net The structural similarity of 3-(2,5-dichlorophenoxy)propanenitrile to these established herbicides suggests that its derivatives could exhibit similar biological activity.

Key derivatization reactions of the nitrile group can yield valuable agrochemical intermediates. For instance, hydrolysis of the nitrile can produce the corresponding carboxylic acid, 3-(2,5-dichlorophenoxy)propanoic acid. This transformation is a fundamental step in converting the nitrile into a compound that more closely resembles the structure of phenoxyalkanoic acid herbicides.

Another important reaction is the reduction of the nitrile to a primary amine, 3-(2,5-dichlorophenoxy)propan-1-amine. This amine can then serve as a precursor for the synthesis of a variety of other compounds, including amides, sulfonamides, and other nitrogen-containing heterocycles with potential herbicidal or fungicidal properties.

The following table summarizes potential derivatization reactions of 3-(2,5-dichlorophenoxy)propanenitrile for agrochemical applications, based on the known chemistry of its functional groups.

| Reaction | Reagents | Product Class | Potential Application |

| Nitrile Hydrolysis | Acid or base catalysis (e.g., H₂SO₄, NaOH) | Carboxylic Acid | Herbicide Precursor |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine | Intermediate for Fungicides/Herbicides |

| α-Alkylation | Strong base (e.g., LDA) followed by an alkyl halide | α-Substituted Nitrile | Modification of Biological Activity |

This table is illustrative of potential reactions based on general organic chemistry principles and the known reactivity of related compounds.

The dichlorophenoxy motif is also present in a number of pharmaceutical compounds, valued for its lipophilic nature and its ability to engage in specific interactions with biological targets. nih.gov The nitrile group itself is a versatile functional group in medicinal chemistry, capable of being converted into various other functionalities or acting as a bioisostere for other groups. researchgate.net

The hydrolysis of the nitrile to a carboxylic acid, as mentioned previously, can also be a key step in the synthesis of pharmaceutical precursors. The resulting 3-(2,5-dichlorophenoxy)propanoic acid could be a building block for non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.

Furthermore, the reduction of the nitrile to a primary amine provides a gateway to a wide range of pharmaceutically relevant structures. For example, the resulting amine can be acylated to form amides, which are common in many drug molecules, or it can be used in the construction of heterocyclic rings, which are central to a vast number of pharmaceuticals. The presence of chlorine atoms on the aromatic ring can enhance the lipophilicity of the resulting molecules, potentially improving their ability to cross biological membranes. nih.gov

The table below outlines potential derivatizations of 3-(2,5-dichlorophenoxy)propanenitrile for the synthesis of pharmaceutical precursors.

| Reaction | Reagents | Product Class | Potential Therapeutic Area |

| Nitrile Hydrolysis | Acid or base catalysis | Carboxylic Acid | Anti-inflammatory Agents |

| Nitrile Reduction | Reducing agents | Primary Amine | Antidepressants, Anticonvulsants |

| Cyclization Reactions | With appropriate bifunctional reagents | Heterocycles (e.g., tetrazoles, imidazoles) | Various therapeutic targets |

This table represents potential synthetic pathways based on the known reactivity of the functional groups present in the molecule.

In the realm of materials science, the propanenitrile backbone is related to acrylonitrile (B1666552), a key monomer in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN). essentialchemicalindustry.orgnumberanalytics.com PAN is a precursor for carbon fiber and is used in textiles and other materials. The presence of the dichlorophenoxy group could impart unique properties to such polymers, such as increased thermal stability, flame retardancy, or altered solubility.

Polymerization could potentially be initiated through reactions involving the nitrile group or by functionalizing the aromatic ring to introduce a polymerizable moiety. For instance, the nitrile groups could undergo cyclotrimerization to form triazine rings, creating a cross-linked network structure. Alternatively, the aromatic ring could be functionalized with a vinyl or other polymerizable group.

The development of novel polymers from 3-(2,5-dichlorophenoxy)propanenitrile could lead to materials with tailored properties for specialized applications.

| Derivatization Approach | Potential Polymerization Method | Resulting Material Class | Potential Application |

| Nitrile Cyclotrimerization | Heat or catalyst | Cross-linked Triazine Network | Thermosetting Resins |

| Aromatic Ring Functionalization | Introduction of a vinyl or other polymerizable group | Addition or Condensation Polymer | Specialty Polymers with enhanced properties |

The applications described in this table are hypothetical and based on the chemistry of related compounds.

Investigation of Structure-Reactivity Relationships in Functionalized 3-(2,5-Dichlorophenoxy)propanenitrile Derivatives

The reactivity of derivatives of 3-(2,5-dichlorophenoxy)propanenitrile is significantly influenced by the electronic and steric effects of the substituents. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can affect the reactivity of both the aromatic ring and the side chain.

For instance, in electrophilic aromatic substitution reactions, the chlorine atoms are deactivating and ortho-, para-directing. However, the existing substitution pattern leaves only the 3, 4, and 6 positions available for further substitution. The ether linkage at the 1-position is an activating, ortho-, para-directing group. The interplay of these electronic effects will determine the regioselectivity of further functionalization on the aromatic ring.

The electron-withdrawing nature of the dichlorophenoxy group can also influence the reactivity of the nitrile. Specifically, it can affect the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitrile group). This is an important consideration for reactions involving the formation of a carbanion at this position, such as in alkylation reactions.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight of 3-(2,5-Dichlorophenoxy)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of 3-(2,5-Dichlorophenoxy)propanenitrile is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dichlorinated benzene (B151609) ring would likely appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) groups of the propanenitrile chain would present as two distinct triplets. The methylene group adjacent to the ether oxygen (O-CH₂) would be deshielded and appear at a higher chemical shift (downfield) compared to the methylene group adjacent to the nitrile group (CH₂-CN).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the nitrile carbon (C≡N), the carbons of the aromatic ring, and the two aliphatic carbons of the propanenitrile chain. The carbon attached to the oxygen of the phenoxy group and the carbons bonded to the chlorine atoms would show characteristic chemical shifts influenced by the electronegativity of these substituents.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.25–7.35 | dd | 8.5 | 2H on benzene ring |

| Aromatic | 6.98 | s | - | 1H on benzene ring |

| Aliphatic | 4.30 | q | 6.4 | -O-CH₂- |

| Aliphatic | 2.85 | t | 6.4 | -CH₂-CN |

| Data is based on predicted values and analysis of structurally similar compounds. |

| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |

| Quaternary | 157.2 | C-O (aromatic) |

| Nitrile | 118.9 | C≡N |

| Data is based on predicted values and analysis of structurally similar compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2,5-Dichlorophenoxy)propanenitrile is anticipated to show characteristic absorption bands. A sharp, intense peak around 2245 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would exhibit a strong stretching band in the region of 1250-1000 cm⁻¹. The C-Cl bonds would also produce characteristic absorptions, typically in the fingerprint region below 800 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) stretch | ~ 2245 |

| Aromatic C-H stretch | > 3000 |

| Aromatic C=C stretch | 1400 - 1600 |

| Ether (C-O-C) stretch | 1000 - 1250 |

| C-Cl stretch | < 800 |

| Data is based on predicted values and analysis of structurally similar compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source, the molecular formula of 3-(2,5-Dichlorophenoxy)propanenitrile can be confirmed as C₉H₇Cl₂NO. The experimentally determined exact mass would be expected to be very close to the theoretical value of 215.9974 Da.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a dichlorophenoxy radical cation and a propanenitrile radical cation. Further fragmentation of the dichlorophenoxy fragment could also be observed.

| Parameter | Value |

| Molecular Formula | C₉H₇Cl₂NO |

| Theoretical Molecular Weight | 216.06 g/mol |

| Experimental Exact Mass (HRMS) | 215.9974 Da |

| Source: Benchchem |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating 3-(2,5-Dichlorophenoxy)propanenitrile from reaction mixtures and for determining its purity. The choice between gas chromatography and high-performance liquid chromatography depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC) for Volatile Species

Given its molecular weight and the presence of polar functional groups, 3-(2,5-Dichlorophenoxy)propanenitrile may possess sufficient volatility and thermal stability for analysis by gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS). The analysis of related phenoxy acid herbicides often involves derivatization to increase volatility; however, the nitrile group in the target compound may allow for direct analysis.

A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column would likely be suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For compounds that may not be suitable for GC due to lower volatility or thermal instability, high-performance liquid chromatography (HPLC) is the method of choice. The analysis of dichlorophenoxy compounds is commonly performed using reversed-phase HPLC.

In a reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. 3-(2,5-Dichlorophenoxy)propanenitrile, being a moderately polar compound, would be well-retained on a C18 column. The composition of the mobile phase can be optimized to achieve good separation and a reasonable retention time. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound will absorb UV light at specific wavelengths. HPLC is a robust technique for assessing the purity of the compound and quantifying its concentration in various samples.

Advanced Purity Assessment Methods (e.g., Chiral HPLC for Enantiomeric Excess)

The assessment of a compound's purity is critical, and High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. Advanced HPLC methods can resolve a target compound from impurities, starting materials, and by-products with high sensitivity and accuracy.

A key consideration in purity assessment is the potential for stereoisomerism. Stereoisomers, particularly enantiomers (non-superimposable mirror images), can have different biological activities. Chiral HPLC is a specialized method used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (% ee), a measure of the purity of a specific enantiomer in a mixture.

However, the applicability of chiral HPLC for determining enantiomeric excess is contingent on the molecule possessing a chiral center. The chemical structure of 3-(2,5-Dichlorophenoxy)propanenitrile (Cl₂-C₆H₃-O-CH₂-CH₂-CN) is achiral. It lacks a stereocenter, meaning it does not have a carbon atom bonded to four different substituent groups. Consequently, 3-(2,5-Dichlorophenoxy)propanenitrile does not exist as enantiomers, and the concept of enantiomeric excess does not apply to this molecule.

While chiral separation is not relevant, advanced HPLC methods remain crucial for assessing its chemical purity. High-resolution analyses, often employing reversed-phase chromatography with high-purity solvents and advanced detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), can provide a detailed purity profile. A typical output from such an analysis would quantify the compound's purity as a percentage of the total detected peak area.

Table 1: Illustrative HPLC Purity Data for 3-(2,5-Dichlorophenoxy)propanenitrile (Note: This data is hypothetical and for illustrative purposes only, demonstrating typical results from an HPLC purity analysis.)

| Peak No. | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15482 | 0.28 | Impurity A |

| 2 | 3.48 | 5498120 | 99.53 | 3-(2,5-Dichlorophenoxy)propanenitrile |

| 3 | 4.02 | 8655 | 0.16 | Impurity B |

| 4 | 4.71 | 1230 | 0.02 | Unknown |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

For 3-(2,5-Dichlorophenoxy)propanenitrile, obtaining a crystal structure would provide unequivocal confirmation of its molecular connectivity and geometry. It would reveal the spatial relationship between the 2,5-dichlorophenoxy group and the propanenitrile side chain, including the torsion angles that define the molecule's preferred conformation in the solid state. Furthermore, it would elucidate any intermolecular interactions, such as dipole-dipole or van der Waals forces, that stabilize the crystal packing.

A thorough search of publicly available scientific literature and crystallographic databases indicates that the crystal structure of 3-(2,5-Dichlorophenoxy)propanenitrile has not been reported as of this writing. Should a suitable single crystal of the compound be grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Typical Crystallographic Data Parameters (Note: These parameters are yet to be determined for 3-(2,5-Dichlorophenoxy)propanenitrile and are provided for illustrative purposes.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₇Cl₂NO |

| Formula Weight | The mass of one mole of the compound. | 216.07 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å α = 90°, β = 105.2°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 972.4 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.475 g/cm³ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

There is no specific information available in the searched results regarding quantum chemical calculations performed on 3-(2,5-Dichlorophenoxy)propanenitrile. These calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. Furthermore, these calculations can determine the most stable three-dimensional arrangement of atoms, or conformation, of the molecule.

Prediction of Spectroscopic Properties through Computational Models

No studies detailing the computational prediction of spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for 3-(2,5-Dichlorophenoxy)propanenitrile were found. Computational models can be used to simulate these spectra, which can aid in the interpretation of experimental data and the structural elucidation of the compound.

Elucidation of Reaction Mechanisms and Transition States

Information regarding the computational elucidation of reaction mechanisms involving 3-(2,5-Dichlorophenoxy)propanenitrile, including the identification of transition states and intermediates, is not present in the available literature. Such studies are vital for understanding how a molecule participates in chemical reactions and for designing new synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

While the search results indicate that QSAR studies have been performed on derivatives of related dichlorophenoxy structures to explore relationships between chemical structure and biological activity, no specific QSAR models for derivatives of 3-(2,5-Dichlorophenoxy)propanenitrile were identified. nih.govnih.gov QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities to predict the activity of new compounds.

Molecular Docking Simulations for Ligand-Target Interactions in Derivative Research

Similarly, molecular docking simulations have been reported for various derivatives containing dichlorophenyl or dichlorophenoxy moieties to investigate their interactions with biological targets. mdpi.comresearchgate.netmdpi.comnih.gov These simulations are crucial in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein. However, no molecular docking studies specifically involving derivatives of 3-(2,5-Dichlorophenoxy)propanenitrile were found in the search results. mdpi.comresearchgate.net

Environmental Disposition and Biotransformation Pathways

Environmental Fate and Persistence Mechanisms

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

No data is available on the abiotic degradation of 3-(2,5-Dichlorophenoxy)propanenitrile. Studies on its susceptibility to photolysis (degradation by light) or hydrolysis (reaction with water) have not been identified in the searched literature.

Biotic Degradation by Microbial Systems

There is no available information on the biotic degradation of 3-(2,5-Dichlorophenoxy)propanenitrile by microbial systems. Research on microorganisms capable of breaking down this compound, the enzymatic pathways involved, and the rate of degradation under various environmental conditions is absent from the scientific record.

Identification and Characterization of Environmental Metabolites

As no studies on the degradation of 3-(2,5-Dichlorophenoxy)propanenitrile were found, there is no information regarding its environmental metabolites. The chemical identity and characteristics of any breakdown products remain unknown.

Sorption and Desorption Dynamics in Environmental Matrices (e.g., Soil, Sediment, Dissolved Organic Carbon)

No research has been published on the sorption and desorption behavior of 3-(2,5-Dichlorophenoxy)propanenitrile in environmental matrices such as soil, sediment, or its interaction with dissolved organic carbon. Therefore, its potential for mobility or persistence in these compartments cannot be assessed.

Transport and Partitioning in Aquatic and Terrestrial Ecosystems

Information on the transport and partitioning of 3-(2,5-Dichlorophenoxy)propanenitrile in aquatic and terrestrial ecosystems is not available. Key parameters such as its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc), which are crucial for predicting its environmental distribution, have not been reported.

Bioaccumulation Mechanisms in Non-Human Organisms

There are no studies available that investigate the bioaccumulation potential or mechanisms of 3-(2,5-Dichlorophenoxy)propanenitrile in any non-human organisms. Its tendency to accumulate in the tissues of plants, invertebrates, or vertebrates is currently unknown.

Emerging Research Directions and Intellectual Property Landscape

Exploration of Novel Synthetic Applications Beyond Established Uses

The 3-(2,5-Dichlorophenoxy)propanenitrile molecule, characterized by its dichlorinated aromatic ring, ether linkage, and terminal nitrile group, offers significant versatility as a synthetic intermediate. Research into the applications of nitrile-containing compounds is expanding, moving beyond their traditional roles. The nitrile group is a valuable precursor to a variety of other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.net Its unique reactivity, including the presence of a nucleophilic nitrogen atom and an electrophilic carbon center, allows for its participation in diverse organic reactions. researchgate.net

Emerging applications for phenoxy nitrile scaffolds similar to 3-(2,5-Dichlorophenoxy)propanenitrile are being explored in medicinal chemistry and agrochemistry. The nitrile group can act as a key component for molecular recognition in biological systems or modulate the pharmacokinetic properties of a molecule. nih.govresearchgate.net For instance, nitriles are present in a range of pharmaceuticals where they can serve as hydrogen bond acceptors or as bioisosteres for other functional groups like carbonyls or halogens. nih.govresearchgate.net The dichlorophenoxy moiety itself is a common feature in herbicides and pesticides, suggesting that derivatives of 3-(2,5-Dichlorophenoxy)propanenitrile could be investigated for novel biocidal activities.

Furthermore, the nitrile functionality is increasingly used in the construction of complex heterocyclic compounds through cycloaddition and cascade reactions. researchgate.net This opens avenues for using 3-(2,5-Dichlorophenoxy)propanenitrile as a building block for novel N-heterocycles, which are foundational structures in many biologically active compounds.

Development of Advanced Materials Incorporating 3-(2,5-Dichlorophenoxy)propanenitrile Motifs

The incorporation of specific chemical motifs is a key strategy in the design of advanced materials with tailored properties. While direct applications of 3-(2,5-Dichlorophenoxy)propanenitrile in materials science are not yet widely documented, its structural features suggest several potential uses. The high polarity of the nitrile group can be exploited in the development of polymers with specific dielectric properties or for applications requiring strong intermolecular interactions.

The presence of two chlorine atoms on the phenyl ring is particularly noteworthy. Halogenated aromatic compounds are known for their flame-retardant properties. Therefore, incorporating the 3-(2,5-Dichlorophenoxy)propanenitrile motif into polymer backbones or as a pendant group could enhance the fire resistance of materials. Additionally, the rigid dichlorophenyl group can influence the thermal and mechanical properties of polymers, potentially increasing their glass transition temperature and modulus.

The synthesis of polymers from nitrile-containing compounds is a well-established field, and research into new monomers is ongoing. researchgate.net The propanenitrile structure allows for potential polymerization pathways, leading to the creation of specialty polymers with unique optical, electronic, or thermal characteristics derived from the specific dichlorophenoxy substitution pattern.

Green Chemistry and Sustainable Synthesis Approaches for the Compound

In line with the principles of green chemistry, modern synthetic routes are increasingly focused on sustainability, safety, and efficiency. The synthesis of nitriles, traditionally reliant on highly toxic cyanide reagents, is a prime area for innovation. rsc.org Several sustainable approaches are being developed that could be applied to the synthesis of 3-(2,5-Dichlorophenoxy)propanenitrile.

One promising avenue is the use of biocatalysis. Enzymes such as aldoxime dehydratases offer a cyanide-free pathway to nitriles from readily available aldoximes under mild, aqueous conditions. nih.gov This enzymatic approach is highly selective and avoids the use of harsh chemicals. nih.gov Other green methods include one-pot syntheses from aldehydes using eco-friendly catalysts and solvent-free conditions, which reduce waste and energy consumption. organic-chemistry.org

Continuous flow chemistry represents another significant advancement for the safe and efficient production of nitriles. rsc.org Flow processes can minimize the risks associated with hazardous intermediates and allow for precise control over reaction conditions, leading to higher yields and purity with a reduced environmental footprint. rsc.org The hydration of nitriles to form amides is another reaction of interest, being a 100% atom-economic transformation that aligns with green chemistry principles. researchgate.net Applying these sustainable methodologies to the production and derivatization of 3-(2,5-Dichlorophenoxy)propanenitrile is a key area for future research.

Analysis of Patent Trends and Novel Claims Involving the Chemical Compound and Its Derivatives

The intellectual property landscape provides valuable insights into the commercial and research interest in a chemical class. While patents specifically claiming 3-(2,5-Dichlorophenoxy)propanenitrile are not prominent, an analysis of related structures reveals clear trends. Patents involving propanenitrile derivatives often focus on their application as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, patents describe novel processes for synthesizing dialkoxy propionitriles as precursors to medicinal compounds. google.com

Derivatives of aminopropanenitrile have been patented for their antimicrobial and anti-inflammatory properties, indicating the potential for biological applications of modified propanenitrile scaffolds. google.com Furthermore, the broader class of dichlorophenoxy compounds is heavily patented, particularly in the agricultural sector for herbicidal applications. google.com This suggests that novel derivatives of 3-(2,5-Dichlorophenoxy)propanenitrile could be the subject of future patent claims if they demonstrate valuable biological activity.

The table below summarizes patent trends for related chemical structures, highlighting areas of active research and development.

| Patent Number/Reference | Compound Class | Novel Claims/Applications | Potential Relevance to 3-(2,5-Dichlorophenoxy)propanenitrile |

| US4335141A | 2-Substituted-aminopropanenitriles | Antimicrobial and anti-inflammatory agents. google.com | Derivatization of the nitrile group could yield compounds with therapeutic potential. |

| CN1243121A | 3,3-Dialkoxy propionitrile (B127096) | Novel synthesis process for intermediates used in medicines and agrochemicals. google.com | Highlights the value of the propanenitrile core as a synthetic building block. |

| WO2024031002A1 | (2,4-Dichlorophenoxy)acetic acid analogs | Herbicidal activity. google.com | The dichlorophenoxy group is a key pharmacophore for agrochemical applications. |

This table is for illustrative purposes and is based on data for related compound classes.

Future Research Prospects and Methodological Challenges in Phenoxy Nitrile Chemistry

The field of phenoxy nitrile chemistry is poised for significant advancement, yet it faces several methodological challenges. A primary future prospect for compounds like 3-(2,5-Dichlorophenoxy)propanenitrile lies in the development of novel, highly selective catalytic systems that can functionalize either the nitrile group or the dichlorinated aromatic ring without affecting the other. organic-chemistry.org This would enable the creation of diverse molecular libraries for screening in drug discovery and materials science.

A significant challenge is the development of scalable and sustainable synthetic routes. While green chemistry approaches show promise, their application to complex, multi-functionalized molecules requires further optimization. rsc.orgnih.gov Overcoming the inherent inertness of the nitrile group toward certain organometallic reagents while exploiting its reactivity in other transformations remains a key synthetic puzzle. researchgate.net

Future research will likely focus on:

Catalyst Development: Designing catalysts for late-stage functionalization of the phenoxy nitrile core.

Biocatalytic Routes: Expanding the scope of enzymes for the synthesis and transformation of halogenated phenoxy nitriles.

Medicinal Chemistry: Investigating derivatives as potential inhibitors of enzymes where the nitrile group can act as a covalent or non-covalent binder. nih.gov

Materials Science: Exploring the use of these molecules as monomers or additives to create functional polymers with enhanced properties like flame retardancy and thermal stability.

Addressing these challenges will unlock the full potential of 3-(2,5-Dichlorophenoxy)propanenitrile and related compounds in a wide range of scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.